1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMHHELLIKDLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl group and the azepane ring. The final step involves the formation of the ethanone linkage.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using 4-chlorobenzene as a starting material.
Formation of Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable precursor.
Formation of Ethanone Linkage: The final step involves the formation of the ethanone linkage through a reaction between the intermediate compound and ethanone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Pyridazine vs. Oxadiazole: Replacing the pyridazine ring with a 1,3,4-oxadiazole (as in 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone) introduces an oxygen atom into the heterocycle, altering electronic properties.
- Pyridazine vs. Thiazole : Substituting pyridazine with a thiazole ring (e.g., 1-(4-chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one) introduces sulfur into the heterocycle, increasing lipophilicity and polarizability. Thiazoles are common in bioactive molecules due to their metabolic stability .
Substituent Effects
- Chloro vs. Methoxy: The 4-chlorophenyl group in the target compound differs from the 4-methoxyphenyl group in its methoxy-substituted analogue (1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one).
- Dual Chloro Substituents: Compounds like 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone feature dual chloro groups, which may enhance halogen bonding but increase molecular weight and reduce solubility compared to mono-substituted analogues .
Backbone and Functional Group Variations
- Azepane vs. Adamantane: Adamantane-based derivatives (e.g., 1-(adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one) exhibit rigid, bulky frameworks that enhance metabolic stability but reduce conformational flexibility.
- Sulfanyl vs. Sulfonyl/Sulfinyl : Oxidation of the sulfanyl (-S-) bridge to sulfonyl (-SO2-) or sulfinyl (-SO-) groups (as seen in adamantyl derivatives) increases polarity and hydrogen-bonding capacity, impacting bioavailability and target affinity .
Physicochemical and Computational Properties
- Molecular Weight and LogP : The target compound (estimated molecular weight: ~361.5 g/mol, C18H20ClN3OS) is heavier than its methoxy analogue (357.47 g/mol) due to chlorine’s atomic mass. Its LogP (calculated ~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
- Electrostatic Potential: Pyridazine’s dual nitrogen atoms create regions of high electron density, contrasting with thiazole’s sulfur or oxadiazole’s oxygen, which could be analyzed using tools like Multiwfn for wavefunction analysis .
Tabulated Comparison
Biological Activity
1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a synthetic compound that has drawn attention in various fields, particularly medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an azepane ring, a pyridazinone core, and a chlorophenyl group. The molecular formula is , with a molecular weight of 317.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN3O |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-one |
| InChI Key | XEOMQIDGIDMKNH-UHFFFAOYSA-N |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways crucial for cellular functions.
- Receptor Binding : The compound potentially interacts with various receptors, modulating signal transduction pathways.
- DNA Interaction : It may bind to DNA, influencing gene expression and cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Anticancer Activity : Preliminary research suggests potential anticancer properties, possibly through apoptosis induction in cancer cells.
Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds with similar structures:
- Antimicrobial Activity : A study on pyridazinone derivatives found that modifications to the chlorophenyl group significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research demonstrated that certain pyridazine derivatives induced cell cycle arrest and apoptosis in human cancer cell lines, suggesting a promising avenue for cancer therapy .
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds might interact with cellular signaling pathways, particularly those involving apoptosis and cell proliferation .
Comparative Analysis
When compared to similar compounds, the unique structural features of this compound may confer distinct biological properties. For instance:
| Compound Name | Biological Activity |
|---|---|
| 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one | Antimicrobial, Anticancer |
| 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide | Anti-inflammatory |
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Method/Instrument | Reference |
|---|---|---|
| Solubility (DMSO) | UV-Vis spectrophotometry | |
| LogP (partition coefficient) | Shake-flask/HPLC | |
| Thermal stability | TGA/DSC |
Q. Table 2: Biological Assay Design
| Assay Type | Target | Protocol Notes |
|---|---|---|
| Antimicrobial | E. coli ATCC 25922 | MIC determination via broth microdilution |
| Anticancer | MCF-7 cells (IC₅₀) | MTT assay, 48h exposure |
| Enzymatic inhibition | Tyrosine kinase (EGFR) | Fluorescence polarization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
